molecular formula C15H15NO4S B1385943 N-Phenyl-N-(phenylsulfonyl)alanine CAS No. 1562417-33-7

N-Phenyl-N-(phenylsulfonyl)alanine

Cat. No.: B1385943
CAS No.: 1562417-33-7
M. Wt: 305.4 g/mol
InChI Key: ICJJOYMQPVKAGW-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-Phenyl-N-(phenylsulfonyl)alanine involves several steps. One common synthetic route includes the reaction of alanine with phenylsulfonyl chloride in the presence of a base, followed by the addition of phenylamine . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles to achieve high yields and purity .

Chemical Reactions Analysis

N-Phenyl-N-(phenylsulfonyl)alanine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

N-Phenyl-N-(phenylsulfonyl)alanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenyl-N-(phenylsulfonyl)alanine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

N-Phenyl-N-(phenylsulfonyl)alanine can be compared with other similar compounds such as:

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications .

Properties

IUPAC Name

(2S)-2-[N-(benzenesulfonyl)anilino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-12(15(17)18)16(13-8-4-2-5-9-13)21(19,20)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJJOYMQPVKAGW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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